molecular formula C14H11F3N2O2 B13820602 2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid

2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid

Katalognummer: B13820602
Molekulargewicht: 296.24 g/mol
InChI-Schlüssel: MIZZNVGGHSVJLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid is a compound with significant importance in various fields of scientific research. It is known for its unique chemical structure, which includes an amino group and a trifluoromethyl group attached to a benzoic acid core. This compound is often used as an intermediate in the synthesis of various antimicrobial agents and other bioactive molecules .

Vorbereitungsmethoden

The synthesis of 2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves multiple steps. One common synthetic route starts with the nitration of 2-trifluoromethyl aniline to produce 2-nitro-3-(trifluoromethyl)aniline. This intermediate is then reduced to 2-amino-3-(trifluoromethyl)aniline, which undergoes further reactions to form the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the conformational changes of transthyretin, a protein associated with amyloid fibril formation. This inhibition is mediated through hydrophobic interactions and hydrogen bonding, which stabilize the normal tetrameric fold of the protein .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C14H11F3N2O2

Molekulargewicht

296.24 g/mol

IUPAC-Name

2-[2-amino-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-5-3-7-11(12(9)18)19-10-6-2-1-4-8(10)13(20)21/h1-7,19H,18H2,(H,20,21)

InChI-Schlüssel

MIZZNVGGHSVJLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.